Cas no 921842-14-0 (ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate)

ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate
- F2227-0284
- ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate
- ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetate
- 921842-14-0
- AKOS024629565
- ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetate
-
- Inchi: 1S/C16H17N3O3/c1-3-14-17-18-16(22-14)13-9-11-7-5-6-8-12(11)19(13)10-15(20)21-4-2/h5-9H,3-4,10H2,1-2H3
- InChI Key: VMPYCEYOFUNJAK-UHFFFAOYSA-N
- SMILES: O1C(CC)=NN=C1C1=CC2C=CC=CC=2N1CC(=O)OCC
Computed Properties
- Exact Mass: 299.12699141g/mol
- Monoisotopic Mass: 299.12699141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 70.2Ų
ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2227-0284-10μmol |
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetate |
921842-14-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2227-0284-2μmol |
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetate |
921842-14-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2227-0284-4mg |
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetate |
921842-14-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2227-0284-30mg |
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetate |
921842-14-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2227-0284-2mg |
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetate |
921842-14-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2227-0284-5mg |
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetate |
921842-14-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2227-0284-15mg |
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetate |
921842-14-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2227-0284-20mg |
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetate |
921842-14-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2227-0284-5μmol |
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetate |
921842-14-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2227-0284-20μmol |
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetate |
921842-14-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate Related Literature
-
Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
Additional information on ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate
Recent Advances in the Study of Ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate (CAS: 921842-14-0)
The compound ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate (CAS: 921842-14-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the synthetic versatility of ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate, which combines an indole core with a 1,3,4-oxadiazole moiety. This hybrid structure has been shown to exhibit promising pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers have employed advanced synthetic methodologies, such as multicomponent reactions and catalytic cyclization, to optimize the yield and purity of this compound.
In vitro and in vivo studies have demonstrated that ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These findings suggest its potential as a lead compound for the development of novel anti-inflammatory agents. Additionally, preliminary data indicate that this compound may also modulate cellular signaling pathways associated with cancer progression, making it a candidate for further investigation in oncology research.
Despite these promising results, challenges remain in the optimization of the pharmacokinetic and pharmacodynamic properties of ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate. Recent efforts have focused on structural modifications to enhance its bioavailability and reduce potential off-target effects. Computational modeling and structure-activity relationship (SAR) studies have provided valuable insights into the molecular interactions of this compound, guiding the design of more effective derivatives.
In conclusion, ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate represents a promising scaffold for the development of new therapeutic agents. Ongoing research is expected to further elucidate its mechanisms of action and explore its potential in treating various diseases. Future studies should prioritize translational research to bridge the gap between preclinical findings and clinical applications.
921842-14-0 (ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate) Related Products
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)



